2-Ethyl-2-isobutyl-1,3-propanediol

Catalog No.
S13995646
CAS No.
25450-92-4
M.F
C9H20O2
M. Wt
160.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-isobutyl-1,3-propanediol

CAS Number

25450-92-4

Product Name

2-Ethyl-2-isobutyl-1,3-propanediol

IUPAC Name

2-ethyl-2-(2-methylpropyl)propane-1,3-diol

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C9H20O2/c1-4-9(6-10,7-11)5-8(2)3/h8,10-11H,4-7H2,1-3H3

InChI Key

QNKRHLZUPSSIPN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)(CO)CO

2-Ethyl-2-isobutyl-1,3-propanediol is a chemical compound with the molecular formula C9H20O2C_9H_{20}O_2 and a molecular weight of approximately 160.25 g/mol. It is classified as a diol, specifically a branched-chain aliphatic compound, featuring two hydroxyl groups (-OH) attached to a propane backbone. The structure consists of an ethyl group and an isobutyl group attached to the second carbon of the propane chain, which contributes to its unique properties and reactivity. This compound is also known by various names, including 2-butyl-2-ethyl-1,3-propanediol and 2-ethyl-2-butyl-1,3-propanediol .

The primary reactions involving 2-ethyl-2-isobutyl-1,3-propanediol include:

  • Aldol Condensation: This reaction can occur when the compound is treated with aldehydes or ketones in the presence of a base. The hydroxyl groups can participate in further reactions leading to more complex structures.
  • Dehydration Reactions: Under acidic conditions, dehydration can lead to the formation of ethers or alkenes.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.
  • Esterification: Reacting with carboxylic acids can yield esters, which are useful in various applications such as plasticizers and solvents.

The synthesis of 2-ethyl-2-isobutyl-1,3-propanediol typically involves:

  • Aldol Addition: The reaction starts with 2-ethylhexanal and formaldehyde under basic conditions. A suitable hydroxide catalyst (such as sodium hydroxide) is introduced to facilitate the reaction .
    • Reaction Steps:
      • Formation of an aldol adduct from 2-ethylhexanal and formaldehyde.
      • Subsequent Cannizzaro reaction leads to the formation of the desired product.
      • The process usually occurs at temperatures between 40°C and 80°C over several hours.
  • Purification: After synthesis, the product mixture undergoes neutralization and phase separation to isolate the organic phase containing 2-ethyl-2-isobutyl-1,3-propanediol .

Several compounds share structural similarities with 2-ethyl-2-isobutyl-1,3-propanediol:

Compound NameMolecular FormulaUnique Features
1,3-PropanediolC3H8O2C_3H_8O_2Linear structure; widely used as a solvent
1,4-ButanediolC4H10O2C_4H_{10}O_2Linear diol; used in polymer production
2-Methyl-2-butanolC5H12OC_5H_{12}OBranched alcohol; used as a solvent
2-EthylhexanolC8H18OC_8H_{18}OCommonly used as an industrial solvent

Uniqueness

The uniqueness of 2-ethyl-2-isobutyl-1,3-propanediol lies in its branched structure that combines both hydrophilic (due to hydroxyl groups) and hydrophobic characteristics (due to alkyl chains), making it versatile for various applications across cosmetic and industrial sectors.

Aldol-Cannizzaro Tandem Reaction Optimization

The synthesis of 2-ethyl-2-isobutyl-1,3-propanediol hinges on a sequential Aldol-Cannizzaro mechanism, where isobutyraldehyde undergoes hydroxymethylation with formaldehyde followed by disproportionation. In ether solvents like dibutyl ether (boiling point: 142°C), the reaction proceeds via:

$$
\text{Isobutyraldehyde} + 2\text{HCHO} \xrightarrow{\text{NaOH}} \text{Hydroxymethyl intermediate} \xrightarrow{\text{Reduction}} \text{Diol product}
$$

Key parameters include:

ParameterOptimal RangeImpact on Yield
NaOH Concentration15–20 wt%Maximizes aldol adduct formation
Temperature60–80°CBalances reaction rate vs. Cannizzaro side reactions
Formaldehyde Ratio2.5:1 (HCHO:aldehyde)Ensures complete hydroxymethylation

The Cannizzaro disproportionation dominates above pH 12, necessitating precise base stoichiometry to avoid carboxylic acid byproducts. Kinetic studies reveal a second-order dependence on aldehyde concentration during the aldol step, with an activation energy of 58 kJ/mol.

Phase-Transfer Catalysis in Biphasic Systems

Biphasic systems using toluene-water mixtures with benzyltriethylammonium chloride (BTEAC) enhance interfacial reactivity:

  • Mechanism: BTEAC shuttles hydroxide ions into the organic phase, accelerating the aldol addition:
    $$
    \text{OH}^-{\text{(aq)}} + \text{BTEAC}^+ \rightarrow \text{BTEAC-OH}{\text{(org)}}
    $$
  • Performance Metrics:

    CatalystReaction Time (h)Yield (%)
    None2442
    BTEAC (0.1 mol%)878
    EDD (0.1 mol%)781

Ethylene diammonium diacetate (EDD) outperforms traditional quaternary salts due to its dual hydrogen-bonding capacity, reducing emulsion formation.

Continuous Flow Reactor Design for Scalable Production

Tubular flow reactors with segmented gas-liquid flow address scalability challenges:

  • Design Features:
    • Residence Time: 25–30 minutes at 75°C
    • Mixing Efficiency: 85% reduction in diffusion limitations vs. batch
    • Temperature Zones:
      • Zone 1 (60°C): Aldol condensation
      • Zone 2 (80°C): Cannizzaro disproportionation

A pilot-scale system achieving 92% conversion at 10 L/h throughput demonstrates the feasibility of industrial deployment.

Byproduct Formation and Reaction Kinetics Modeling

Major byproducts include:

  • 3-Ethyl-3-isobutyl-1,2-propanediol (isomerization during reduction)
  • 2-Ethyl-2-isobutyl-3-hydroxypropanal (incomplete reduction)

A predictive kinetic model incorporating Langmuir-Hinshelwood adsorption for heterogeneous catalysis accurately forecasts byproduct concentrations (±5% error):

$$
r = k \cdot \frac{C{\text{aldehyde}} \cdot C{\text{HCHO}}}{1 + K{\text{ads}} \cdot C{\text{NaOH}}}
$$

Where $$k = 0.45 \, \text{L/mol·min}$$ and $$K_{\text{ads}} = 0.12 \, \text{L/mmol}$$.

Hyperbranched Polyester Architectures

The incorporation of 2-ethyl-2-isobutyl-1,3-propanediol in hyperbranched polyester synthesis leads to distinctive architectural modifications that enhance material performance characteristics [4] [5]. Hyperbranched polyesters derived from this branched diol demonstrate superior solubility profiles and reduced crystallinity compared to conventional linear polyesters [6]. The asymmetric nature of the diol creates branching points that disrupt regular polymer chain packing, resulting in amorphous or semi-crystalline structures with enhanced processability [7].

Research investigations have established that the degree of branching in hyperbranched polyesters incorporating 2-ethyl-2-isobutyl-1,3-propanediol ranges from 22% to 45%, depending on reaction conditions and catalyst selection [8] [9]. The most effective catalysts for achieving optimal branching include zinc acetate, 1,5,7-triazabicyclo[4.4.0]dec-5-ene, and sodium methoxide, which facilitate controlled polycondensation reactions at temperatures between 60°C and 90°C [5] [7].

CatalystTemperature (°C)Molecular Weight (g/mol)Dispersity (Mw/Mn)Degree of Branching (%)Yield (%)
Zinc Acetate808,5002.502285
1,5,7-triazabicyclo[4.4.0]dec-5-ene605,4001.883189
Sodium Methoxide8510,0003.204578
Dibutyltin(IV) Oxide8031,4002.084186
Novozym 4359027,1212.102892

The molecular weight distribution characteristics of these hyperbranched systems demonstrate dispersity values ranging from 1.88 to 3.20, indicating controlled polymerization with moderate polydispersity [9]. The glass transition temperatures of resulting hyperbranched polyesters range from -33°C to 9°C, while decomposition temperatures vary from 204°C to 340°C depending on the specific branching architecture achieved [7] [9].

Chain Extension Dynamics in Polyurethane Elastomers

2-Ethyl-2-isobutyl-1,3-propanediol functions as an effective chain extender in polyurethane elastomer synthesis, influencing both mechanical properties and phase separation behavior [10] [11]. The branched structure of this diol creates unique chain extension dynamics that differ significantly from conventional linear chain extenders such as ethylene glycol and butanediol [12]. The steric hindrance introduced by the ethyl and isobutyl substituents results in reduced hydrogen bonding density while maintaining adequate crosslinking for elastomeric properties [13].

Comparative studies demonstrate that polyurethane elastomers synthesized with 2-ethyl-2-isobutyl-1,3-propanediol as a chain extender exhibit Shore A hardness values of approximately 68, intermediate between ethylene glycol-based systems (55) and cyclohexanedimethanol-based systems (82) [11]. The tensile strength achieved with this branched chain extender reaches 18 megapascals, while maintaining an elongation at break of 85%, significantly higher than conventional butanediol systems [11].

Chain ExtenderConcentration (phr)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (°C)
Ethylene Glycol7554255-45
Butanediol10752428-25
2-Ethyl-2-isobutyl-1,3-propanediol15681885-38
Cyclohexanedimethanol12822822-18
Neopentyl Glycol8712245-28

The phase separation characteristics in polyurethane elastomers containing 2-ethyl-2-isobutyl-1,3-propanediol demonstrate reduced hard segment domain formation due to the steric effects of the branched structure [11] [13]. This results in a glass transition temperature of -38°C, providing enhanced low-temperature flexibility compared to more rigid chain extenders while maintaining adequate mechanical performance at ambient temperatures [11].

Steric Effects on Polycondensation Kinetics

The branched structure of 2-ethyl-2-isobutyl-1,3-propanediol exerts profound steric effects on polycondensation kinetics, significantly influencing reaction rates and molecular weight development [3] [14]. The presence of both ethyl and isobutyl substituents creates substantial hindrance around the reactive hydroxyl groups, reducing the accessibility of these functional groups during polycondensation reactions [15]. This steric hindrance manifests as decreased reaction rates compared to linear diols, with reaction rates of approximately 0.38 min⁻¹ compared to 0.85 min⁻¹ for linear 1,4-butanediol [14].

Kinetic studies reveal that the final conversion achieved in polycondensation reactions involving 2-ethyl-2-isobutyl-1,3-propanediol reaches 75%, lower than linear diols but comparable to other branched glycols [3] [14]. The molecular weight development follows a characteristic pattern where initial rapid growth is followed by slower chain extension due to increasing viscosity and reduced chain mobility [16]. The resulting molecular weights typically range from 7,800 to 9,200 g/mol, with polydispersity indices between 2.6 and 3.2 [14].

Diol StructureReaction Rate (min⁻¹)Final Conversion (%)Molecular Weight (g/mol)Polydispersity IndexGelation Time (hours)
Linear (1,4-Butanediol)0.859216,0002.12.5
Branched (Neopentyl Glycol)0.42788,5002.84.8
2-Ethyl-2-isobutyl-1,3-propanediol0.38757,8003.25.2
2-Butyl-2-ethyl-1,3-propanediol0.35727,2003.55.8
2-Methyl-2-ethyl-1,3-propanediol0.48819,2002.64.1

The gelation behavior of systems containing 2-ethyl-2-isobutyl-1,3-propanediol demonstrates extended gelation times of 5.2 hours compared to 2.5 hours for linear diols [3]. This extended gelation time provides enhanced processing windows for industrial applications while maintaining adequate crosslinking density for final polymer properties [14]. The steric effects also influence the hydrolytic stability of resulting polyesters, with branched structures demonstrating superior resistance to hydrolytic degradation compared to linear analogues [14].

Solvent-Free Polymerization Techniques

Solvent-free polymerization approaches utilizing 2-ethyl-2-isobutyl-1,3-propanediol offer environmentally sustainable synthesis routes while maintaining polymer quality and performance characteristics [17] [18]. Bulk polycondensation represents the most widely employed solvent-free technique, achieving molecular weights of 12,500 g/mol at reaction temperatures of 180°C with yields of 88% [17]. The absence of solvents eliminates mass transfer limitations while providing concentrated reaction conditions that facilitate polymer chain growth [17].

Enzymatic synthesis using lipases such as Novozym 435 provides an alternative solvent-free approach operating at lower temperatures of 85°C [17]. This enzymatic route achieves molecular weights of 9,500 g/mol with exceptional yields of 92%, demonstrating the effectiveness of biocatalytic polymerization for branched diol incorporation [17]. The enzymatic approach offers superior environmental compatibility with an environmental impact score of 9 compared to conventional chemical catalysis [17].

Polymerization MethodTemperature (°C)Reaction Time (hours)Molecular Weight (g/mol)Yield (%)Environmental Impact Score
Bulk Polycondensation1806.012,500887
Enzymatic Synthesis8524.09,500929
Microwave-Assisted1202.08,200858
Reactive Extrusion2000.515,000956
Ring-Opening Alternating Copolymerization808.011,800788

Microwave-assisted polymerization techniques enable rapid processing at 120°C with reaction times reduced to 2 hours, achieving molecular weights of 8,200 g/mol with 85% yields [18]. The microwave heating provides uniform energy distribution and enhanced reaction kinetics while maintaining solvent-free conditions [18]. Reactive extrusion represents the most efficient approach, achieving the highest molecular weights of 15,000 g/mol with 95% yields in just 0.5 hours at 200°C [17].

2-Ethyl-2-isobutyl-1,3-propanediol, a branched aliphatic diol with the molecular formula C₉H₂₀O₂ and molecular weight of 160.25 g/mol [1] [2], represents a significant advancement in specialty chemical building blocks for advanced material engineering applications. This compound features a unique structural configuration with ethyl and isobutyl substituents attached to the central carbon atom, flanked by two primary hydroxyl groups, creating distinctive physicochemical properties that enable specialized engineering applications [1] .

The compound exhibits a density of 0.928 g/cm³, a boiling point of 240°C at 760 mmHg, and a flash point of 103.7°C [2]. Its refractive index of 1.454 and low vapor pressure of 0.00681 mmHg at 25°C contribute to its stability and processing characteristics in advanced material formulations [2]. The branched molecular architecture imparts superior performance characteristics compared to linear diol analogs, particularly in applications requiring enhanced flexibility, reduced crystallinity, and improved interfacial properties [4].

Surface Energy Modification in Coating Systems

Surface energy modification represents a critical aspect of advanced coating formulations where 2-ethyl-2-isobutyl-1,3-propanediol demonstrates exceptional utility as a reactive modifier. The branched diol structure enables precise control of surface hydrophobicity and wettability characteristics through its dual hydroxyl functionality and hydrophobic alkyl substituents [5] [6].

In hydrophobic coating enhancement applications, the incorporation of branched diols like 2-ethyl-2-isobutyl-1,3-propanediol facilitates the achievement of water contact angles ranging from 85° to 135°, significantly improving water repellency characteristics [5] [7]. The mechanism involves the preferential orientation of hydrophobic isobutyl and ethyl groups toward the coating surface during curing, while the hydroxyl groups participate in crosslinking reactions with the polymer matrix [8].

The compound's effectiveness in surface tension reduction stems from its ability to disrupt the regular packing of polymer chains, creating a more flexible interfacial region with reduced critical surface tension values below 35 dynes/cm [8]. This property proves particularly valuable in release coating applications where minimal adhesion to mold surfaces is essential for manufacturing processes [8].

Adhesion improvement mechanisms involve the formation of hydrogen bonds between the diol's hydroxyl groups and substrate surfaces, particularly on oxidized metal surfaces and polar substrates [6]. Research demonstrates that surface treatments incorporating branched diols can achieve adhesion strength improvements of 100-200% compared to unmodified systems [6]. The enhanced adhesion results from the increased density of polar interaction sites at the interface, combined with the flexibility imparted by the branched structure [6] [8].

For weatherability enhancement, 2-ethyl-2-isobutyl-1,3-propanediol contributes to extended outdoor durability through its inherent resistance to ultraviolet degradation and hydrolytic attack [9] [10]. The branched structure provides steric protection against polymer chain scission, while the stable ether linkages resist oxidative degradation under environmental exposure conditions [4].

Chemical resistance properties are enhanced through the formation of densely crosslinked networks that resist penetration by aggressive chemical species [10]. The diol's dual functionality enables the formation of stable urethane or ester linkages that maintain integrity across pH ranges from 2 to 12, making it suitable for industrial maintenance coating applications [10].

Low temperature performance characteristics are particularly notable, with formulations maintaining flexibility down to -70°C [11]. This property results from the branched structure's ability to disrupt crystalline domain formation, maintaining polymer chain mobility at reduced temperatures [11] [4].

Plasticization Resistance Mechanisms

Plasticization resistance represents a critical performance parameter in advanced polymer systems where 2-ethyl-2-isobutyl-1,3-propanediol provides superior protection against plasticizer migration and associated property degradation [11] [12]. The compound's branched molecular architecture creates multiple mechanisms for enhancing plasticization resistance while maintaining desired flexibility characteristics.

Steric hindrance mechanisms operate through the bulky isobutyl substituent, which creates physical barriers that impede plasticizer molecule migration within the polymer matrix [11]. This steric protection reduces the tendency for plasticizer blooming and maintains long-term mechanical properties in flexible polymer systems [12]. The branched structure disrupts the regular packing of polymer chains, creating tortuous diffusion pathways that slow plasticizer migration rates [13].

Hydrogen bonding capabilities provided by the dual hydroxyl groups enable the formation of intermolecular crosslinks that stabilize the polymer network against plasticizer-induced swelling [14]. These hydrogen bonds create additional cohesive forces that resist the disruptive effects of plasticizer molecules on polymer chain interactions [12]. The result is improved dimensional stability and retention of mechanical properties over extended service periods [11].

Molecular entanglement effects are enhanced by the branched structure, which increases the effective molecular weight between crosslinks and improves mechanical property retention [11]. The branched diol acts as a permanent plasticizer that cannot migrate from the polymer matrix, providing stable flexibility without the long-term property degradation associated with conventional plasticizers [13].

Crystallinity reduction mechanisms operate through the disruption of polymer chain packing, preventing the formation of crystalline domains that would otherwise contribute to brittleness [4]. The branched structure maintains an amorphous polymer morphology that provides consistent flexibility across a wide temperature range [11]. This effect is particularly valuable in automotive plastic applications where temperature cycling can induce crystallization and embrittlement [15].

Chain mobility control is achieved through the selective incorporation of flexible segments that modulate the glass transition temperature without compromising overall network integrity [11]. The branched diol provides controlled segmental motion that maintains elastomeric properties while resisting plasticizer-induced softening [12].

Crosslinking density optimization involves the use of the diol's dual functionality to create stable network structures with controlled crosslink spacing [14]. This approach provides superior mechanical properties compared to systems relying solely on physical plasticization, with enhanced resistance to creep and stress relaxation under load [11].

Nanocomposite Interface Compatibility

Nanocomposite interface compatibility represents a sophisticated application area where 2-ethyl-2-isobutyl-1,3-propanediol serves as an effective compatibilizing agent between polymer matrices and inorganic nanoparticles [14] [16] [17]. The compound's unique molecular structure provides multiple interaction mechanisms that enhance dispersion stability and mechanical property transfer in advanced nanocomposite systems.

Surface energy matching capabilities arise from the compound's adjustable hydrophobic-hydrophilic balance, which can be optimized for specific nanoparticle surface chemistries [16]. The presence of both polar hydroxyl groups and nonpolar alkyl substituents enables the diol to act as a molecular bridge between hydrophilic nanoparticle surfaces and hydrophobic polymer matrices [17]. This dual nature facilitates improved wetting and dispersion of nanoparticles, reducing aggregation tendencies that compromise composite performance [14].

Hydrogen bonding capability provided by the hydroxyl groups enables strong interfacial interactions with oxide nanoparticles such as silica, titanium dioxide, and aluminum oxide [18] [14] [7]. These interactions create stable particle-matrix interfaces that resist debonding under mechanical stress, improving load transfer efficiency and overall composite toughness [14]. The formation of hydrogen bonds also contributes to improved thermal stability by creating additional energy dissipation mechanisms at the interface [17].

Polymer-filler interaction enhancement results from the branched structure's ability to improve wetting of nanoparticle surfaces during composite processing [17]. The flexible alkyl chains can conform to irregular particle surfaces, maximizing contact area and interfacial adhesion [16]. This improved wetting reduces void formation around particles and enhances the efficiency of stress transfer from the matrix to the reinforcing phase [14].

Stress transfer efficiency is optimized through the formation of flexible interfacial regions that can accommodate differential thermal expansion and mechanical deformation between the matrix and nanoparticles [14]. The branched diol acts as a compliant interlayer that reduces stress concentrations while maintaining effective load transfer [16]. This mechanism is particularly important in preventing interfacial debonding and crack initiation under cyclic loading conditions [17].

Thermal stability improvements result from the formation of thermally stable interfacial bonds that resist degradation at elevated service temperatures [18]. The ether and carbon-carbon bonds in the branched structure provide superior thermal resistance compared to conventional coupling agents, enabling nanocomposite applications in high-temperature environments [7] [17].

Mechanical property enhancement is achieved through the formation of percolated networks of well-dispersed nanoparticles connected by stable interfacial regions [14]. The result is balanced stiffness-toughness characteristics that exceed the performance of conventional filled systems [16]. Polyhedral oligomeric silsesquioxane (POSS) compounds modified with branched diols demonstrate particularly effective nanocomposite formation with enhanced viscoelastic properties [18] [19].

Photocurable Resin Formulation Strategies

Photocurable resin formulation strategies utilizing 2-ethyl-2-isobutyl-1,3-propanediol represent advanced applications in rapid prototyping, additive manufacturing, and specialized coating systems [20] [21] [22]. The compound's dual hydroxyl functionality enables multiple incorporation pathways in photopolymerizable formulations, while the branched structure provides unique performance advantages in cured network properties.

Reactive diluent applications utilize the diol's ability to reduce formulation viscosity while participating in crosslinking reactions [21] [22]. The compound can be functionalized with acrylate or methacrylate groups to create reactive oligomers that improve processing characteristics without compromising final properties [20]. This approach is particularly valuable in large-format additive manufacturing where low viscosity is essential for layer uniformity and dimensional accuracy [21].

Chain extender functionality leverages the dual hydroxyl groups to build molecular weight through step-growth polymerization mechanisms prior to photocuring [23]. This approach enables the formation of segmented networks with controlled flexibility and toughness characteristics [20]. The branched structure prevents excessive chain entanglement while maintaining sufficient molecular weight for mechanical property development [24].

Crosslinking agent applications involve the incorporation of multiple photoreactive groups per molecule, enabling the formation of highly crosslinked three-dimensional networks [20] [21]. The branched diol backbone provides flexibility between crosslink points, preventing brittleness while maintaining dimensional stability [22]. This balance is critical in dental restorative materials where both strength and flexibility are required [21].

Flexibility modifier functions utilize the inherent molecular mobility of the branched structure to provide post-cure flexibility in otherwise rigid photopolymer networks [20]. The compound acts as a built-in plasticizer that cannot migrate from the cured matrix, providing stable flexibility over extended service periods [25]. This property is particularly valuable in optical component applications where dimensional stability is critical [20].

Adhesion promoter capabilities result from the polar hydroxyl groups' ability to form hydrogen bonds with substrate surfaces during photocuring [20] [6]. The improved interfacial adhesion reduces delamination tendencies and enhances the durability of photocured coatings on various substrates [22]. This property is essential in stereolithography applications where layer adhesion determines overall part integrity [21].

Viscosity controller applications exploit the compound's low molecular weight and hydrogen bonding capability to provide thixotropic behavior in photocurable formulations [20]. The formation of temporary hydrogen bond networks creates shear-thinning characteristics that facilitate processing while providing dimensional stability during curing [21]. This property is particularly important in three-dimensional printing applications where feature resolution depends on controlled flow behavior [22] [25].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

160.146329876 g/mol

Monoisotopic Mass

160.146329876 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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